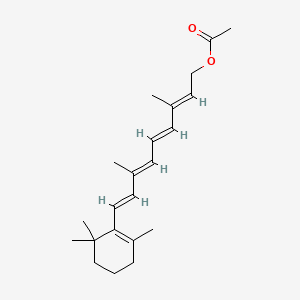![molecular formula C16H16N3NaO7S2 B7790742 sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790742.png)
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” is a semisynthetic cephamycin antibiotic known for its resistance to beta-lactamase . Cephamycins are a subgroup of beta-lactam antibiotics, which are widely used to treat bacterial infections due to their broad-spectrum activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cephamycin antibiotics typically involves the modification of naturally occurring cephalosporin C. This process includes the introduction of a methoxy group at the 7-alpha position of the cephalosporin nucleus, which is crucial for beta-lactamase resistance. The synthetic route often involves multiple steps, including protection and deprotection of functional groups, selective acylation, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of cephamycin antibiotics involves fermentation processes using specific strains of bacteria, such as Streptomyces clavuligerus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired antibiotic. Chemical modifications are subsequently performed to enhance the antibiotic’s properties, such as stability and resistance to enzymatic degradation.
Chemical Reactions Analysis
Types of Reactions
Cephamycin antibiotics, including sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the cephamycin molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the cephamycin structure, affecting its pharmacokinetic properties.
Substitution: Substitution reactions, particularly at the 7-alpha position, are crucial for introducing functional groups that confer beta-lactamase resistance.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated hydrocarbons, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various cephamycin derivatives with enhanced antibacterial activity and improved pharmacokinetic properties.
Scientific Research Applications
Cephamycin antibiotics, including sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, have a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactamase resistance mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance.
Medicine: Used in the development of new antibiotics and in clinical studies to treat bacterial infections.
Industry: Applied in the production of pharmaceutical formulations and in the study of fermentation processes for antibiotic production.
Mechanism of Action
Cephamycin antibiotics exert their effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell. The presence of a methoxy group at the 7-alpha position enhances resistance to beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics.
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another beta-lactam antibiotic with a similar mechanism of action but lacking the methoxy group at the 7-alpha position.
Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity but different structural modifications.
Cefotaxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its methoxy group at the 7-alpha position, which confers resistance to beta-lactamase enzymes. This structural feature distinguishes it from other cephalosporins and enhances its effectiveness against beta-lactamase-producing bacteria.
Properties
IUPAC Name |
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWUOVJNSFPWDD-XMZRARIVSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N3NaO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
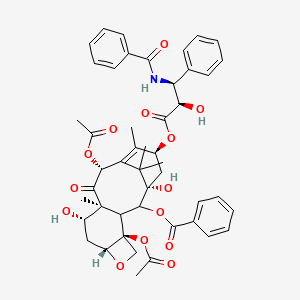
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B7790665.png)
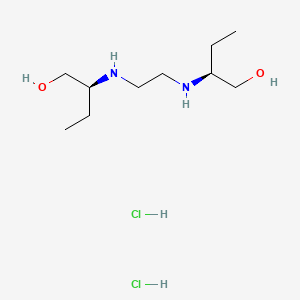
![2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B7790683.png)
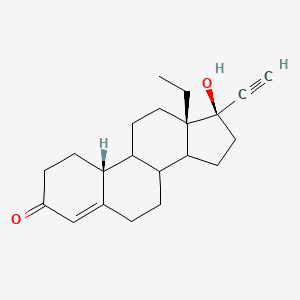
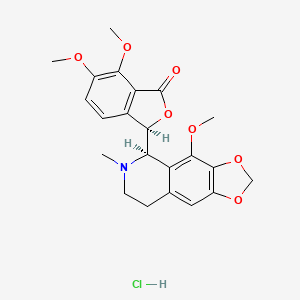
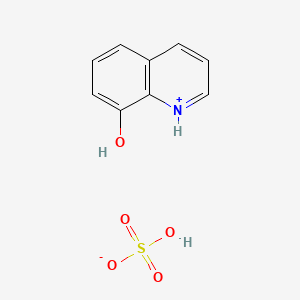
![potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790716.png)
![sodium;(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790731.png)
![(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B7790734.png)
![5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7790736.png)
![sodium;7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790748.png)
![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B7790751.png)
